Rhinovirus MIC50: 6-Bromo vs. 6-Methylsulfonyl
In the definitive structure–activity study of 18 analogs by Bargar et al., compound 1c (6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine) exhibited a median MIC50 of 0.05 µg/mL against a panel of 23 rhinovirus serotypes, compared with 0.13 µg/mL for compound 1h (6-methylsulfonyl-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine), representing a 2.6-fold potency advantage [1]. The comparison is direct, within the same assay platform, using identically structured 3′,4′-dichlorophenyl congeners differing only at the 6-position.
| Evidence Dimension | Antiviral potency – median MIC50 against 23 rhinovirus serotypes |
|---|---|
| Target Compound Data | 0.05 µg/mL (6-bromo analog, compound 1c) |
| Comparator Or Baseline | 0.13 µg/mL (6-methylsulfonyl analog, compound 1h) |
| Quantified Difference | 2.6-fold lower MIC50 (higher potency) |
| Conditions | In vitro MIC50 assay; 23 rhinovirus serotypes; J. Med. Chem. 1986, 29, 1590–1595 |
Why This Matters
For antiviral screening programs and lead optimization campaigns, a 2.6-fold potency improvement at the MIC50 level can translate into lower effective dosing and a broader serotype coverage window, directly impacting candidate progression decisions.
- [1] Bargar, T. M.; Dulworth, J. K.; Kenny, M. T.; Massad, R.; Daniel, J. K.; Wilson, T.; Sargent, R. N. J. Med. Chem. 1986, 29 (9), 1590–1595. DOI: 10.1021/jm00159a006. View Source
